molecular formula C10H12Cl3NO B1388801 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride CAS No. 1185298-23-0

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1388801
CAS No.: 1185298-23-0
M. Wt: 268.6 g/mol
InChI Key: GRHALAVOIZSMES-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring attached to a dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride
  • 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride
  • 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride

Uniqueness

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHALAVOIZSMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663054
Record name 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-23-0
Record name 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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